Urea hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

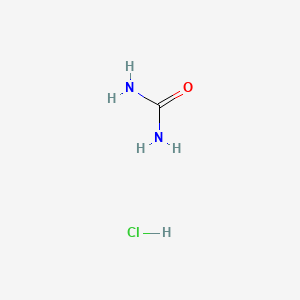

urea;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.ClH/c2-1(3)4;/h(H4,2,3,4);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWQTJWGWLKBQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060139 |

Source

|

| Record name | Urea hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid, White to slightly yellow deliquescent solid; [Merck Index] Yellowish-white odorless powder; [Redox Pty MSDS] |

Source

|

| Record name | Urea, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-89-8 |

Source

|

| Record name | Urea hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCE1061F6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Urea Hydrochloride: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of urea hydrochloride, a compound formed from the reaction of urea and hydrochloric acid.[1][2] This document details its chemical structure, physicochemical properties, synthesis protocols, and its applications, particularly within the realms of chemical synthesis and pharmaceutical research.

Chemical Structure and Properties

This compound is a salt formed from the acid-base reaction between the weak base urea and the strong acid, hydrochloric acid.[3][4] The chemical formula is CH₅ClN₂O.[5] Spectroscopic studies have shown that the proton from hydrochloric acid protonates the carbonyl oxygen of the urea molecule, not the nitrogen atoms.[3] This results in a crystalline structure where the hydrochloride anion is bonded to the urea cation.[1]

Identifiers and Molecular Formula

-

Chemical Name: this compound[6]

-

Synonyms: Carbamide chloride, Urea HCl, Urea monohydrochloride[2][8]

Physicochemical Properties

This compound typically presents as a white to slightly yellow crystalline powder.[1][2] It is odorless and readily soluble in water, as well as other solvents like ethanol and methanol.[1][10] The compound is generally stable under standard conditions but is hygroscopic, meaning it can absorb moisture from the air.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 96.516 g/mol | [5] |

| Appearance | White to slightly yellow crystalline solid | [1][2][6] |

| Melting Point | 132-135 °C | [7] |

| Density | 1.335 g/mL at 25 °C | [7] |

| Solubility in Water | Highly soluble; 8 M at 20 °C | [1][2][10] |

| IUPAC Name | urea;hydrochloride | [6] |

| InChI Key | VYWQTJWGWLKBQA-UHFFFAOYSA-N | [2][5][6] |

| SMILES | C(=O)(N)N.Cl | [2][6] |

Synthesis and Experimental Protocols

The synthesis of this compound is a straightforward acid-base neutralization reaction.[3] It is typically prepared by reacting urea with hydrochloric acid in an aqueous solution.[3] The stoichiometry can be adjusted to produce different salts, such as the common 1:1 and 1:2 ratios of urea to hydrochloric acid.[4][11]

Experimental Protocol: Synthesis of 1:1 this compound

This protocol is adapted from methodologies described in the literature for the preparation of a 1:1 molar ratio salt.[4]

Objective: To synthesize this compound (1:1 salt) from urea and muriatic acid.

Materials:

-

Prilled urea (35 parts by weight)

-

Muriatic acid (hydrochloric acid, 20 degree Baumé, ~31.5%) (65 parts by weight)

-

Glass reaction vessel

-

Stirring apparatus

Procedure:

-

Add the prilled urea (35 parts) to the muriatic acid (65 parts) in the reaction vessel at room temperature.

-

Stir the mixture. A slight exothermic reaction will occur.

-

Continue stirring until the urea is completely dissolved and the reaction is complete.

-

The resulting product is an aqueous solution of this compound. For a solid product, the solution can be cooled and the water evaporated to yield a white crystalline solid.[3]

Experimental Protocol: Determination of the Degree of Hydrolysis

This compound, being a salt of a weak base and a strong acid, undergoes hydrolysis in aqueous solutions.[3] The degree of hydrolysis can be determined by comparing the rate of an acid-catalyzed reaction (such as the hydrolysis of methyl acetate) in the presence of this compound versus an equimolar solution of hydrochloric acid.

Objective: To determine the degree of hydrolysis of this compound.

Materials:

-

0.5 N this compound solution (prepared by adding 1.5g Urea to 50mL of 0.5N HCl)[12]

-

0.5 N HCl solution[12]

-

Methyl acetate

-

0.1 N NaOH solution[12]

-

Phenolphthalein indicator[12]

-

Ice-cold water[12]

-

Burette, pipette, titration flasks, stopwatch[12]

Procedure:

-

Reaction with this compound:

-

Mix 2 mL of methyl acetate with 50 mL of 0.5 N this compound solution and start a stopwatch.[12]

-

Immediately pipette 2 mL of the mixture into a flask containing ~20 mL of ice-cold water and a few drops of phenolphthalein. The cold water effectively stops the reaction.[12]

-

Titrate this sample with 0.1 N NaOH to determine the initial acid concentration (V₀).[12]

-

Withdraw and titrate 2 mL aliquots of the reaction mixture at regular time intervals (e.g., every 10 minutes for 60 minutes) to get Vt values.[12]

-

Determine V∞ by heating the remaining reaction mixture to complete the hydrolysis, cooling, and then titrating a 2 mL sample.[12]

-

Calculate the rate constant (k₁) using the first-order rate equation: k₁ = (2.303/t) * log((V∞ - V₀)/(V∞ - Vt)).

-

-

Reaction with Hydrochloric Acid:

-

Repeat the entire experiment using 50 mL of 0.5 N HCl solution instead of the this compound solution to determine the rate constant (k₂).[12]

-

-

Calculate Degree of Hydrolysis (α):

-

The degree of hydrolysis is the ratio of the two rate constants: α = k₁ / k₂.[12]

-

Applications in Research and Drug Development

This compound serves as a versatile compound in various industrial and research settings.

-

Chemical Synthesis: It is a precursor in the synthesis of various organic compounds, including pharmaceutical ingredients, plastics, and resins.[1][7][10]

-

Biochemical Research: In biochemical and pharmaceutical contexts, it is used as a reagent for protein denaturation, similar to urea and guanidine hydrochloride.[2][13] This property is crucial for studies involving protein folding and stability.

-

Drug Design and the Urea Moiety: The urea functional group is a key structural motif in many clinically approved drugs.[14] Its unique ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets like enzymes and receptors.[14][15] While this compound itself is not a therapeutic agent, its role as a simple, stable salt of urea makes it a valuable starting material or reagent in the synthesis of more complex urea derivatives for drug discovery.[14]

Visualizations: Workflows and Chemical Principles

Diagram 1: Synthesis of this compound

References

- 1. This compound | this compound Supplier | Polyventive [polyventive.com]

- 2. CAS 506-89-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 506-89-8 | Benchchem [benchchem.com]

- 4. US5672279A - Method for using this compound - Google Patents [patents.google.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CH4N2O.ClH | CID 101721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 506-89-8 [chemicalbook.com]

- 8. productingredients.com [productingredients.com]

- 9. biomall.in [biomall.in]

- 10. Page loading... [guidechem.com]

- 11. Sciencemadness Discussion Board - Is this compound adduct real? - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. satyensaha.com [satyensaha.com]

- 13. Urea Denaturation, Zinc Binding, and DNA Binding Assays of Mutant p53 DNA-binding Domains and Full-length Proteins [en.bio-protocol.org]

- 14. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Urea Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of urea hydrochloride, a salt formed from the simple acid-base reaction of urea and hydrochloric acid. This document details experimental protocols, data presentation in structured tables, and visualizations of key processes to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CH₅ClN₂O), the salt derived from the weak base urea and the strong acid hydrochloric acid, is a white, crystalline, and hygroscopic solid.[1] It is highly soluble in water and finds applications in various chemical processes, including as a less corrosive alternative to hydrochloric acid for dissolving water-insoluble metal salts and in biochemical studies as a protein denaturant.[1][2] The formation of this compound involves the protonation of the carbonyl oxygen of the urea molecule.[3] This guide outlines the synthesis of this compound and the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. Both stoichiometric (1:1 molar ratio of urea to HCl) and non-stoichiometric ratios can be prepared by mixing the appropriate amounts of the reactants, typically in an aqueous solution.[2][4] The reaction is characterized by a mild exotherm.[4]

Experimental Protocol: Synthesis of 1:1 this compound

Materials:

-

Urea (CH₄N₂O)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Deionized Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker and Erlenmeyer flask

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a beaker, dissolve a specific molar amount of urea in a minimal amount of deionized water with stirring.

-

In a separate container, calculate and measure the equimolar amount of concentrated hydrochloric acid.

-

Slowly add the hydrochloric acid to the urea solution while stirring continuously. The reaction is mildly exothermic, and the temperature can be controlled with an ice bath if necessary.

-

After the addition is complete, continue stirring for 30 minutes at room temperature to ensure the reaction goes to completion.

-

To obtain the crystalline product, the solution can be cooled in an ice bath to induce crystallization. For higher purity, slow evaporation of the solvent at room temperature can be employed.

-

Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.

-

Dry the purified this compound crystals in a desiccator under vacuum.

Characterization of this compound

A variety of analytical techniques can be employed to confirm the identity and purity of the synthesized this compound. These include spectroscopic methods, thermal analysis, and X-ray diffraction.

Spectroscopic Characterization

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The protonation of the carbonyl oxygen in urea to form this compound results in characteristic shifts in the vibrational frequencies of the C=O and N-H bonds.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dried this compound crystals with potassium bromide.

-

Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment (for Urea)[5] | Expected Shift for this compound |

| ~3438 | N-H asymmetric stretching | Shift to lower frequency |

| ~3340 | N-H symmetric stretching | Shift to lower frequency |

| ~1677 | C=O stretching (Amide I) | Shift to lower frequency |

| ~1600 | NH₂ in-plane bending (Amide II) | Shift to higher frequency |

| ~1465 | C-N stretching | Shift to higher frequency |

| ~1151 | NH₂ rocking | Shift to higher frequency |

Note: The expected shifts are based on the principle that protonation of the carbonyl oxygen weakens the C=O bond and strengthens the C-N bonds due to resonance effects.

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the vibrations of non-polar bonds. A notable shift in the symmetric N-C-N stretching vibration is observed upon protonation.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the crystalline sample on a microscope slide.

-

Data Acquisition: Acquire the Raman spectrum using a suitable laser excitation wavelength.

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment (for Urea)[6][7] | Observed Shift for Protonated Urea[3] |

| ~1003 | Symmetric N-C-N stretching | 1015 cm⁻¹ |

| ~1630 | C=O stretching | Shift to lower frequency |

| ~3245, 3355, 3437 | N-H stretching modes | Broadening and shifts to lower frequencies |

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the protonated urea molecule in solution.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Data Presentation:

| Nucleus | Urea Chemical Shift (δ, ppm) | Expected this compound Chemical Shift (δ, ppm) |

| ¹H (N-H) | ~5.4 (in DMSO-d₆) | Downfield shift due to increased acidity |

| ¹³C (C=O) | ~160 (in DMSO-d₆) | Downfield shift due to deshielding from protonation |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition of the compound.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample in an alumina or platinum pan.

-

Data Acquisition:

-

TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) and record the mass loss as a function of temperature.

-

DSC: Heat the sample at a constant rate under an inert atmosphere and record the heat flow.

-

Data Presentation:

| Analysis | Parameter | Urea[8] | Expected for this compound |

| DSC | Melting Point | ~133-135 °C | Likely different from urea, may decompose before melting |

| TGA | Onset of Decomposition | ~150-170 °C | Decomposition may occur at a different temperature range |

Note: The thermal behavior of this compound is expected to differ from that of urea due to the presence of the hydrochloride salt, which may alter the decomposition pathway.

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the crystal structure of a solid material. While detailed crystallographic data for simple this compound is not extensively documented in readily accessible literature, powder XRD can be used to confirm the crystalline nature of the synthesized product and compare it with known patterns if available.[3]

Experimental Protocol:

-

Sample Preparation: Finely grind the crystalline sample to a homogenous powder.

-

Data Acquisition: Record the powder XRD pattern over a suitable 2θ range.

Hydrolysis of this compound

This compound, being a salt of a weak base and a strong acid, undergoes hydrolysis in aqueous solution, establishing an equilibrium between the salt, free urea, and free hydrochloric acid.[1] The extent of hydrolysis can be determined by comparing the rate of a reaction catalyzed by this compound to the rate catalyzed by an equimolar solution of hydrochloric acid.[1]

Experimental Protocol: Determination of Degree of Hydrolysis

This protocol is adapted from a method involving the acid-catalyzed hydrolysis of methyl acetate.

Materials:

-

This compound solution (e.g., 0.5 M)

-

Hydrochloric acid solution (e.g., 0.5 M)

-

Methyl acetate

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Ice bath

-

Burette, pipette, conical flasks

-

Stopwatch

Procedure:

-

Reaction with this compound:

-

Mix a known volume of the this compound solution with a known volume of methyl acetate.

-

Immediately withdraw an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold water.

-

Titrate the quenched solution with the standardized NaOH solution using phenolphthalein as an indicator. This gives the initial concentration of acid.

-

Withdraw and titrate aliquots at regular time intervals to monitor the progress of the reaction.

-

Determine the rate constant (k₁) for the hydrolysis catalyzed by this compound.

-

-

Reaction with Hydrochloric Acid:

-

Repeat the procedure using the equimolar hydrochloric acid solution instead of the this compound solution to determine the rate constant (k₂) for the hydrolysis catalyzed by HCl.

-

-

Calculation of Degree of Hydrolysis (α):

-

The degree of hydrolysis can be calculated using the ratio of the rate constants: α = k₁ / k₂.

-

Visualizations

Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow for Characterization

References

- 1. scispace.com [scispace.com]

- 2. This compound [webbook.nist.gov]

- 3. Determination of relative strength between h cl and this compound for hydrolysis | DOCX [slideshare.net]

- 4. A Kinetic and Isotope Effect Investigation of the Urease-Catalyzed Hydrolysis of Hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. azom.com [azom.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CH4N2O.ClH | CID 101721 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of urea hydrochloride

Urea Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 506-89-8) is the salt formed from the reaction of the weak base urea with the strong acid, hydrochloric acid.[1][2] It is a versatile compound utilized in a range of industrial and laboratory applications, from a component in fertilizers to a reagent in chemical synthesis.[3][4][5] This guide provides an in-depth overview of the core , complete with experimental protocols and visual diagrams to support research and development activities. Spectroscopic studies have shown that the proton from hydrochloric acid attaches to the carbonyl oxygen of the urea molecule.[6]

Physical Properties

This compound is a white to slightly yellow, odorless crystalline solid.[3][7] It is known to be hygroscopic, readily absorbing moisture from the air, which necessitates storage in a cool, dry, and well-ventilated place in a tightly closed container.[3][8][9] The compound is generally stable under standard temperature and pressure conditions.[3][10]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | CH₅ClN₂O | [5][7][11] |

| Molecular Weight | 96.52 g/mol | [7] |

| Appearance | White to slightly yellow crystalline powder/solid | [3][7][12] |

| Melting Point | 132-135 °C | [4][12][13] |

| Density | 1.335 g/mL at 25 °C | [4][12][13] |

| Solubility | Highly soluble in water (8 M at 20 °C). Soluble in ethanol and methanol. | [3][5][12] |

| Hygroscopicity | Readily absorbs moisture from the environment. | [3][9] |

Chemical Properties

As the salt of a weak base and a strong acid, this compound exhibits acidic properties in solution.[3] A key chemical behavior is its hydrolysis in aqueous solutions, where it partially decomposes into urea and hydrochloric acid, establishing an equilibrium.[6]

Table 2: Chemical and Safety Properties of this compound

| Property | Description | References |

| CAS Number | 506-89-8 | [6][7][9][11][13] |

| Acidity | The hydrochloric acid component makes it acidic. | [3] |

| Stability | Generally stable under standard conditions. Store in a cool, dry, well-ventilated area below 44°C. | [3][14] |

| Reactivity | Reacts with compounds like formaldehyde to produce polymers. Incompatible with oxidizers. | [3][14] |

| Decomposition | Hazardous decomposition will not occur under normal conditions. | [14] |

| Hazards | May be corrosive to metals. Causes skin, eye, and respiratory irritation. Harmful if swallowed. | [7][8][10] |

Reactivity and Decomposition

This compound's reactivity is notable in polymerization reactions, particularly with formaldehyde, to form urea-formaldehyde resins.[3] It is incompatible with strong oxidizing agents.[14] While stable under recommended storage conditions, its decomposition can be influenced by elevated temperatures. The thermal decomposition of urea itself proceeds through several stages, forming products such as ammonium cyanate, ammonia, isocyanic acid, and biuret at increasing temperatures.[15] In aqueous solution, urea's stability is pH-dependent, being more stable in a pH range of 4-8.[16]

Hydrolysis

In an aqueous solution, this compound undergoes hydrolysis, partially breaking down into its constituent parts: urea and hydrochloric acid. This equilibrium is a defining characteristic of its behavior in water.[6]

Caption: Equilibrium of this compound Hydrolysis in Water.

Experimental Protocols

Synthesis of this compound (1:1 Molar Ratio)

This protocol describes a common method for the synthesis of a 1:1 molar salt of this compound.[1]

Materials:

-

Prilled Urea (CO(NH₂)₂)

-

Muriatic Acid (31.45% - 32.5% Hydrochloric Acid)

-

Glass reaction vessel

-

Stirring apparatus

Procedure:

-

Add 35 parts of prilled urea to 65 parts of muriatic acid in the reaction vessel at room temperature.[1]

-

Stir the mixture continuously. A slight exotherm may be observed.[1]

-

For a solid product, the resulting solution can be cooled and the solvent evaporated to yield white crystalline this compound.[6]

-

The molar ratio of urea to hydrochloric acid can be adjusted to produce different salts, such as a 2:1 salt.[1]

Caption: Workflow for the Synthesis of this compound.

Characterization Methods

Detailed structural and property analysis of this compound can be performed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structure of the synthesized compound.[6] Proton (¹H) NMR and Carbon-¹³ (¹³C) NMR can elucidate the molecular structure, while studies on urea have used proton NMR to investigate molecular motion in the solid state.[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups. The IR spectrum of urea shows characteristic peaks for N-H stretching vibrations (3200-3600 cm⁻¹), C=O carbonyl group stretching (~1700 cm⁻¹), and other N-H vibrations (~1600-1650 cm⁻¹).[11][18] These peaks would be expected to shift upon protonation in this compound.

-

X-ray Crystallography: While detailed crystallographic data for simple this compound is not extensively documented, X-ray crystallography is the definitive method for determining bond lengths, bond angles, and crystal packing.[6] Studies on urea itself have established its planar structure and hydrogen bonding patterns in the solid state.[17][19][20][21]

Applications and Logical Relationships

The properties of this compound directly inform its applications. Its acidity and ability to act as a less corrosive alternative to pure HCl make it valuable in various fields.[6]

Caption: Relationship between Properties and Applications of this compound.

Key Applications Include:

-

Agriculture: It serves as a component in nitrogen-rich fertilizers.[3][5]

-

Chemical Synthesis: It is a precursor for synthesizing plastics, resins (especially with formaldehyde), pesticides, and pharmaceuticals.[3][4]

-

Industrial Cleaning: Used as a less corrosive alternative to hydrochloric acid for dissolving calcium scales and hard water deposits.[1][3]

-

Oil & Gas: Employed in drilling mud formulations.[3]

-

Other Industries: Used in tanning and leather processing and to adjust porosity in construction materials.[3]

Safety and Handling

This compound is an irritant and can cause serious eye injury.[7][14] Inhalation may lead to respiratory irritation, coughing, and shortness of breath.[7][8] It is harmful if swallowed.[7][22]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[8][10][14]

-

Avoid breathing dust or vapors.[8]

-

Store in a tightly closed container in a cool, dry place, isolated from incompatible substances like oxidizers.[8][14]

References

- 1. US5672279A - Method for using this compound - Google Patents [patents.google.com]

- 2. Sciencemadness Discussion Board - Is this compound adduct real? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. This compound | this compound Supplier | Polyventive [polyventive.com]

- 4. This compound | 506-89-8 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 506-89-8 | Benchchem [benchchem.com]

- 7. This compound | CH4N2O.ClH | CID 101721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. CAS 506-89-8: this compound | CymitQuimica [cymitquimica.com]

- 10. chemos.de [chemos.de]

- 11. This compound [webbook.nist.gov]

- 12. This compound|lookchem [lookchem.com]

- 13. This compound CAS#: 506-89-8 [m.chemicalbook.com]

- 14. jmnspecialties.com [jmnspecialties.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. escholarship.org [escholarship.org]

- 18. infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. researchgate.net [researchgate.net]

- 20. Quantum crystallographic charge density of urea - PMC [pmc.ncbi.nlm.nih.gov]

- 21. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 22. files.dep.state.pa.us [files.dep.state.pa.us]

The Core Mechanism of Protein Denaturation by Urea Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanisms underlying protein denaturation by urea hydrochloride. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the physical and chemical processes involved, supplemented with quantitative data, detailed experimental protocols, and visual representations of the core concepts.

Introduction: The Dual-Action Denaturant

Urea has long been a fundamental tool in the study of protein folding and stability. Its ability to reversibly unfold proteins into a denatured state allows for the detailed thermodynamic and kinetic characterization of protein stability. The mechanism of urea-induced denaturation is complex and has been the subject of extensive research. It is now widely accepted that urea acts through a combination of direct and indirect mechanisms, ultimately disrupting the delicate balance of forces that maintain a protein's native three-dimensional structure.[1] This guide will dissect these mechanisms, providing the theoretical framework and practical methodologies for their investigation.

Core Mechanisms of Denaturation

The denaturation of proteins by urea is not a single-step process but rather a multifaceted interplay of direct interactions and solvent-mediated effects. These two primary mechanisms, while distinct in their mode of action, work synergistically to destabilize the native protein conformation.

The Direct Mechanism: A Molecular Embrace

The direct mechanism posits that urea molecules interact directly with the protein.[2] This interaction is not uniform; urea shows a preference for certain parts of the protein, leading to a destabilization of the native structure.

-

Interaction with the Peptide Backbone: A significant driving force for urea-induced denaturation is the favorable interaction of urea with the peptide backbone.[3] Urea can form hydrogen bonds with the backbone amide groups, effectively competing with and weakening the intramolecular hydrogen bonds that are crucial for maintaining secondary structures like alpha-helices and beta-sheets.[4]

-

Interaction with Amino Acid Side Chains: Urea also interacts with both polar and nonpolar amino acid side chains. While it was once thought that the primary driving force was the favorable interaction with nonpolar side chains (weakening the hydrophobic effect), more recent evidence suggests that the interaction with the backbone is more dominant.[3] However, the accumulation of urea around the protein, driven by favorable van der Waals interactions, helps to solvate exposed hydrophobic residues, contributing to the unfolding process.[5]

The Indirect Mechanism: Altering the Aqueous Environment

The indirect mechanism focuses on urea's effect on the bulk solvent, water.[1] By altering the properties of water, urea diminishes the hydrophobic effect, which is a major stabilizing force in protein folding.

-

Disruption of Water Structure: Urea is believed to disrupt the hydrogen-bonding network of water.[1] This "chaotropic" effect makes the solvent more accommodating to nonpolar residues, thus lowering the thermodynamic penalty for exposing the protein's hydrophobic core to the solvent.[6]

-

Weakening the Hydrophobic Effect: The hydrophobic effect arises from the thermodynamic unfavorability of solvating nonpolar molecules in water. By altering the water structure, urea effectively weakens this effect.[5] This makes it more energetically favorable for hydrophobic side chains to be exposed to the solvent, promoting the unfolding of the protein from its compact native state.

The interplay between these two mechanisms is crucial. The indirect effect of weakening the hydrophobic core facilitates the initial expansion of the protein, which in turn exposes more of the peptide backbone and side chains for direct interaction with urea, creating a feedback loop that drives the denaturation process.[6]

Quantitative Data on Urea-Induced Denaturation

The stability of a protein can be quantified by the Gibbs free energy of unfolding (ΔG°). In the presence of urea, the stability of a protein decreases linearly with increasing denaturant concentration. This relationship is described by the linear extrapolation model (LEM):

ΔG = ΔG° - m[Urea]

where ΔG is the Gibbs free energy of unfolding at a given urea concentration, ΔG° is the Gibbs free energy of unfolding in the absence of denaturant, [Urea] is the molar concentration of urea, and m is the cooperativity of unfolding, which reflects the dependence of ΔG on the denaturant concentration.[7] The m-value is proportional to the change in solvent-accessible surface area upon unfolding.

The following table summarizes key thermodynamic parameters for the urea-induced denaturation of several well-studied proteins.

| Protein | ΔG° (kcal/mol) | m-value (kcal/mol·M) | [Urea]1/2 (M) | Temperature (°C) | pH | Reference |

| Ribonuclease A | 8.8 | 1.8 | 4.9 | 25 | 7.0 | [8] |

| Lysozyme | 6.3 | 1.3 | 4.8 | 25 | 7.0 | [8] |

| Cytochrome c | 7.9 | 1.1 | 7.2 | 25 | 7.0 | [8] |

| Chymotrypsin Inhibitor 2 | 6.5 | 1.4 | 4.6 | 25 | 7.0 | [1] |

| VlsE | 4.6 | 3.8 | 1.2 | 25 | 7.0 | [9] |

| Barnase | 9.0 | 1.9 | 4.7 | 25 | 7.0 | [3] |

Experimental Protocols

Several biophysical techniques can be employed to monitor urea-induced protein denaturation. The following sections provide detailed methodologies for two common approaches: Circular Dichroism and Fluorescence Spectroscopy.

Monitoring Denaturation with Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in protein secondary structure. The far-UV CD spectrum (190-250 nm) is sensitive to the protein's backbone conformation.

Objective: To determine the conformational stability of a protein by monitoring the change in its CD signal as a function of urea concentration.

Materials:

-

Purified protein of interest

-

High-purity urea

-

Appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

CD spectropolarimeter

-

Quartz cuvette (e.g., 1 mm path length)

Procedure:

-

Sample Preparation:

-

Prepare a concentrated stock solution of the protein in the chosen buffer. Determine the protein concentration accurately using a reliable method (e.g., UV absorbance at 280 nm).

-

Prepare an 8 M or 10 M stock solution of urea in the same buffer. Ensure the urea is freshly prepared to avoid cyanate formation.

-

-

Titration Series:

-

Prepare a series of samples with a constant protein concentration (e.g., 0.2 mg/mL) and varying urea concentrations (e.g., 0 M to 8 M in 0.5 M increments).

-

This can be done by mixing appropriate volumes of the protein stock, urea stock, and buffer.

-

Include a "zero urea" sample and a "high urea" sample to establish the baselines for the folded and unfolded states.

-

-

Equilibration:

-

Allow the samples to equilibrate for a sufficient time (e.g., 2-4 hours or overnight) at a constant temperature (e.g., 25°C) to ensure the unfolding reaction has reached equilibrium.

-

-

CD Data Acquisition:

-

Set up the CD spectropolarimeter, ensuring it is purged with nitrogen gas.

-

Record the CD spectrum (e.g., from 250 nm to 200 nm) or the ellipticity at a single wavelength (e.g., 222 nm for α-helical proteins) for each sample.

-

For each sample, also measure a corresponding blank (buffer with the same urea concentration) and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Plot the observed CD signal (e.g., mean residue ellipticity at 222 nm) against the urea concentration.

-

Fit the resulting sigmoidal curve to a two-state denaturation model to extract the midpoint of the transition ([Urea]1/2) and the m-value. From these, ΔG° can be calculated.

-

Monitoring Denaturation with Fluorescence Spectroscopy

Fluorescence spectroscopy can monitor changes in the tertiary structure of a protein by probing the local environment of intrinsic fluorophores, primarily tryptophan residues.

Objective: To determine the conformational stability of a protein by monitoring the change in its intrinsic tryptophan fluorescence as a function of urea concentration.

Materials:

-

Purified protein of interest containing at least one tryptophan residue

-

High-purity urea

-

Appropriate buffer

-

Spectrofluorometer

-

Quartz cuvette

Procedure:

-

Sample Preparation:

-

Prepare protein and urea stock solutions as described for the CD experiment. The protein concentration for fluorescence is typically lower (e.g., 5-10 µM).

-

-

Titration Series:

-

Prepare a series of samples with constant protein concentration and varying urea concentrations.

-

-

Equilibration:

-

Allow the samples to equilibrate at a constant temperature.

-

-

Fluorescence Data Acquisition:

-

Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

-

Record the emission spectrum (e.g., from 310 nm to 400 nm) for each sample.

-

Measure and subtract the spectrum of a corresponding blank for each sample.

-

-

Data Analysis:

-

As the protein unfolds, the tryptophan residues become more exposed to the polar solvent, typically causing a red-shift in the emission maximum and a change in fluorescence intensity.

-

Plot either the wavelength of maximum emission or the fluorescence intensity at a specific wavelength against the urea concentration.

-

Fit the data to a denaturation model to determine the thermodynamic parameters.[10]

-

Conclusion

Understanding the mechanism of urea-induced protein denaturation is critical for researchers in basic science and drug development. The dual-action mechanism, involving both direct interactions with the protein and indirect effects on the solvent, provides a comprehensive framework for interpreting denaturation data. By employing techniques such as circular dichroism and fluorescence spectroscopy, and by applying the principles of the linear extrapolation model, researchers can gain valuable insights into the forces that govern protein stability. This knowledge is paramount for applications ranging from protein engineering to the development of stable biopharmaceuticals.

References

- 1. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein denaturation by urea: Slash and bond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comment on “Urea-Mediated Protein Denaturation: A Consensus View” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nutrisoil.com.au [nutrisoil.com.au]

- 7. Backbone and Side-Chain Contributions in Protein Denaturation by Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein stability: functional dependence of denaturational Gibbs energy on urea concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urea denatured state ensembles contain extensive secondary structure that is increased in hydrophobic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotechjournal.in [biotechjournal.in]

The Unfolding Story: A Historical and Technical Guide to Urea's Role as a Protein Denaturant

For decades, urea has been an indispensable tool in the biochemist's arsenal, used to unravel the intricate three-dimensional structures of proteins and to probe the very forces that govern their folding. This technical guide delves into the historical development of urea as a denaturant, tracing its journey from early observations to its central role in seminal experiments that shaped our understanding of protein science. This document is intended for researchers, scientists, and drug development professionals, providing a deep dive into the key experiments, the evolution of mechanistic theories, and the quantitative data that underpin this fundamental technique.

Early Observations: From Reversible Coagulation to a Tool for Unfolding

The story of urea as a denaturant is intertwined with the early explorations of protein stability and the nature of denaturation itself. In the early 20th century, denaturation was often viewed as an irreversible process synonymous with coagulation. However, the pioneering work of Alfred E. Mirsky and M. L. Anson in the 1930s began to challenge this dogma. Their meticulous experiments with hemoglobin demonstrated that denaturation could be a reversible process. They observed that proteins treated with high concentrations of urea would lose their native properties, such as solubility and biological activity, but could regain them upon removal of the urea.

One of the key physical changes they monitored was viscosity. Anson and Mirsky noted a significant increase in the viscosity of protein solutions upon denaturation with urea, which they correctly attributed to the unfolding of the compact globular protein into a more extended, solvent-interacting structure.[1][2] This work laid the crucial groundwork for understanding that denaturation was not simply an aggregation event but a conformational change at the molecular level.

The Mechanistic Debate: A Tale of Two Theories

For much of the 20th century, the scientific community debated the precise mechanism by which urea denatures proteins. Two primary models emerged:

-

The Indirect Mechanism: This theory posited that urea exerts its denaturing effect by altering the structure of water. Proponents suggested that urea disrupts the hydrogen-bonded network of water, which in turn weakens the hydrophobic effect—a primary driving force for protein folding. This "destructuring" of water would make it more favorable for nonpolar amino acid side chains to be exposed to the solvent, thus promoting unfolding.

-

The Direct Mechanism: In contrast, this model proposed that urea molecules directly interact with the protein. This interaction could involve the formation of hydrogen bonds with the peptide backbone and polar side chains, as well as van der Waals interactions with nonpolar side chains. These direct interactions would stabilize the unfolded state of the protein, shifting the equilibrium away from the native conformation.

Decades of research, employing a variety of biophysical techniques and, more recently, sophisticated molecular dynamics simulations, have led to a consensus that both mechanisms play a role. Modern studies suggest that urea acts through a combination of direct and indirect effects, with direct interactions being the dominant force. Urea molecules have been shown to accumulate in the hydration shell of the protein, where they can directly interact with the polypeptide chain, while also subtly altering the dynamics and structure of the surrounding water.

Quantitative Insights from Early Experiments

The early studies by Anson, Mirsky, and others provided the first quantitative data on the effects of urea on proteins. These experiments, though lacking the precision of modern instrumentation, were foundational in establishing the concentration-dependent effects of urea.

Table 1: Viscosity Changes of Hemoglobin in Concentrated Urea Solution (Anson & Mirsky, 1932)

| Protein Solution | Urea Concentration | Temperature (°C) | Relative Viscosity |

| 8.5% Hemoglobin | Concentrated | 30 | 6.3 |

This table, adapted from the findings of Anson and Mirsky, illustrates the significant increase in the viscosity of a hemoglobin solution upon denaturation with a concentrated urea solution. The relative viscosity is compared to the viscosity of the urea solution alone.[3]

Seminal Experiments: Unraveling the Secrets of Protein Folding

The use of urea as a denaturant was central to one of the most famous experiments in the history of biochemistry: Christian Anfinsen's work on the refolding of ribonuclease A.

The Anfinsen Experiment: A Landmark in Protein Science

In the 1950s, Christian Anfinsen sought to answer a fundamental question: Does the three-dimensional structure of a protein arise spontaneously from its amino acid sequence? To test this hypothesis, he used urea in combination with a reducing agent, β-mercaptoethanol, to completely denature bovine pancreatic ribonuclease A (RNase A), an enzyme with four disulfide bonds.

The 8 M urea disrupted the non-covalent interactions holding the protein in its native conformation, while the β-mercaptoethanol broke the covalent disulfide bonds. This treatment resulted in a fully unfolded and inactive polypeptide chain. The critical part of the experiment was the removal of the denaturing agents. When Anfinsen removed both the urea and the β-mercaptoethanol simultaneously by dialysis, he observed that the enzyme spontaneously refolded into its native, fully active conformation, with the correct disulfide bonds reformed.

This elegant experiment provided compelling evidence for the "thermodynamic hypothesis" of protein folding: that the primary sequence of a protein contains all the information necessary to specify its unique three-dimensional structure.

Detailed Experimental Protocols from the Historical Literature

To fully appreciate the ingenuity of these early researchers, it is instructive to examine their experimental procedures. The following are reconstructed protocols based on the available literature.

Protocol 1: Viscosity Measurement of Urea-Denatured Protein (Anson & Mirsky, 1932)

Objective: To measure the change in viscosity of a protein solution upon denaturation with urea.

Materials:

-

Crystalline hemoglobin

-

Urea (reagent grade)

-

Distilled water

-

Ostwald viscometer

-

Water bath with temperature control (30°C)

-

Stopwatch

Methodology:

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of urea in distilled water.

-

Prepare an 8.5% (w/v) solution of hemoglobin in the concentrated urea solution.

-

Prepare a control solution of concentrated urea in distilled water without protein.

-

-

Viscosity Measurement:

-

Equilibrate the Ostwald viscometer, the protein-urea solution, and the control urea solution in a water bath set to 30°C.

-

Using a pipette, introduce a precise volume of the control urea solution into the viscometer.

-

Apply suction to draw the liquid up past the upper fiducial mark.

-

Release the suction and measure the time it takes for the meniscus to fall from the upper to the lower fiducial mark using a stopwatch.

-

Repeat the measurement several times to ensure accuracy and calculate the average flow time.

-

Thoroughly clean and dry the viscometer.

-

Repeat steps 2c-2f with the hemoglobin-urea solution.

-

-

Calculation of Relative Viscosity:

-

The relative viscosity (η_rel) is calculated as the ratio of the flow time of the protein solution (t_protein) to the flow time of the control urea solution (t_urea): η_rel = t_protein / t_urea

-

Protocol 2: Denaturation and Refolding of Ribonuclease A (Anfinsen, 1950s)

Objective: To demonstrate that a denatured and reduced protein can spontaneously refold to its native, active state.

Materials:

-

Bovine pancreatic ribonuclease A (RNase A)

-

Urea (solid, high purity)

-

β-mercaptoethanol

-

Tris buffer (pH 8.5)

-

Dialysis tubing and equipment

-

Spectrophotometer for enzyme activity assay

-

Substrate for RNase A (e.g., cyclic 2',3'-cytidine monophosphate)

Methodology:

-

Denaturation and Reduction:

-

Dissolve RNase A in a Tris buffer (pH 8.5) to a final concentration of 5 mg/mL.

-

Add solid urea to the RNase A solution to a final concentration of 8 M. Stir gently until the urea is completely dissolved.

-

Add β-mercaptoethanol to the urea-protein solution to a final concentration of 0.1 M.

-

Incubate the solution at room temperature for several hours to ensure complete denaturation and reduction of disulfide bonds.

-

-

Refolding by Dialysis:

-

Transfer the denatured and reduced RNase A solution into a dialysis bag.

-

Dialyze the solution against a large volume of Tris buffer (pH 8.5) at 4°C.

-

Change the dialysis buffer several times over a period of 24-48 hours to ensure the complete removal of urea and β-mercaptoethanol.

-

-

Assessment of Renaturation:

-

After dialysis, recover the protein solution from the dialysis bag.

-

Measure the enzymatic activity of the refolded RNase A using a suitable spectrophotometric assay. Compare the activity to that of the original, native RNase A.

-

Characterize the refolded protein using biophysical methods (e.g., UV spectroscopy, circular dichroism) to confirm the restoration of the native structure.

-

Visualizing the Historical and Mechanistic Concepts

Graphviz diagrams can be used to illustrate the logical flow of these seminal experiments and the evolution of our understanding of urea's denaturing mechanism.

Caption: Workflow of the Anfinsen experiment demonstrating reversible denaturation.

Caption: The dual (direct and indirect) mechanisms of urea-induced protein denaturation.

Conclusion

The journey of urea from a simple organic compound to a sophisticated tool for protein denaturation mirrors the evolution of biochemistry itself. The early, meticulous observations of researchers like Anson and Mirsky paved the way for landmark experiments by scientists like Anfinsen, which in turn laid the foundations of our modern understanding of protein folding. While the debate over the precise mechanism of its action has evolved, urea's central role in protein science remains undiminished. For today's researchers, understanding this historical context provides a deeper appreciation for the techniques that continue to drive discovery in structural biology and drug development.

References

An In-depth Technical Guide to the Solubility of Urea Hydrochloride in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea hydrochloride, the salt formed from the weak base urea and the strong acid hydrochloric acid, is a compound of interest in various biochemical and pharmaceutical applications.[1][2][3] Its utility often hinges on its behavior in aqueous buffered solutions, which are crucial for maintaining stable pH environments in experimental and formulation settings. This technical guide provides a comprehensive overview of the solubility of this compound in common aqueous buffers, detailing its physicochemical properties, stability considerations, and standardized protocols for solubility determination. While specific quantitative solubility data across a range of buffers is not extensively documented in publicly available literature, this guide consolidates known information and provides the necessary framework for researchers to determine solubility for their specific applications.

This compound is known to be highly soluble in water.[4][5][6][7] Some sources indicate a solubility of up to 8 M at 20°C in water, which suggests a high degree of solubility can also be expected in aqueous buffer systems.[7][8][9][10] In solution, it exists in equilibrium with its constituent parts: urea and hydrochloric acid.[3][11] This inherent acidity is a key consideration when preparing buffered solutions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | CH₅ClN₂O | [12] |

| Molecular Weight | 96.52 g/mol | [13] |

| Appearance | White to slightly yellow crystalline solid/powder | [13] |

| Melting Point | 132-135 °C | [8] |

| Solubility in Water | Highly soluble; up to 8 M at 20 °C | [7][8][9][10][14] |

| pKa (of protonated urea) | ~0.1 | [15] |

Stability of Urea in Aqueous Buffers

While direct solubility data for this compound in various buffers is scarce, the stability of its parent compound, urea, is well-studied and provides crucial insights. The stability of urea in solution is significantly influenced by pH and temperature.[16] Urea is most stable in the pH range of 4 to 8.[14][16][17][18] Outside of this range, and particularly with increased temperature, urea degradation to ammonia and isocyanic acid becomes more pronounced.[6] The isocyanate can then carbamylate proteins, which is a significant concern in biochemical applications.[6]

Studies on urea stability in different buffer systems have revealed the following:

-

Lactate Buffer: The lowest rate of urea degradation has been observed in lactate buffer at pH 6.0.[14][18][19]

-

Citrate Buffer: Sodium citrate buffers at pH 5 and 6 have been shown to effectively stabilize 8 M urea solutions by minimizing the formation of cyanate.[2]

-

Phosphate Buffer: Phosphate buffers are also commonly used in urea solutions, particularly for applications like protein purification from inclusion bodies.[3]

These findings suggest that for applications requiring prolonged storage or elevated temperatures, the choice of buffer and pH is critical to maintaining the integrity of the this compound solution.

Qualitative Solubility in Common Buffers

Despite the lack of specific quantitative data, there is ample qualitative evidence from common laboratory practices that urea, and by extension this compound, is highly soluble in standard biological buffers.

Table 2: Qualitative Solubility and Buffer System Considerations

| Buffer System | pH Range | Common Usage with Urea | Observations and Considerations | Reference(s) |

| Phosphate | 5.8 - 8.0 | Protein solubilization, chromatography | Commonly used for preparing high concentration (e.g., 8 M) urea solutions for denaturing conditions. | [3] |

| Citrate | 3.0 - 6.2 | Stabilization of urea solutions | Offers good stability for urea, particularly at pH 5-6. | [2] |

| Tris | 7.5 - 9.0 | Protein extraction, electrophoresis | High concentrations of urea (e.g., 5 M to 8 M) are readily dissolved in Tris-HCl buffers. The pH of Tris buffers is notably temperature-dependent. | [20][21][22] |

The logical relationship for preparing a buffered urea solution is straightforward, as illustrated below. The primary constraint is the stability of urea, which is dependent on the pH and temperature.

Caption: Logical flow for the preparation of a buffered this compound solution.

Experimental Protocol for Determining Equilibrium Solubility

For applications requiring precise knowledge of the solubility limit of this compound in a specific buffer, the following equilibrium solubility assay protocol can be employed.[4] This method is based on the principle of saturating a solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Buffer solution of desired pH and concentration (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, Sodium Citrate)

-

Incubator shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with low protein binding)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for quantification

-

Analytical balance

-

Vials with screw caps

-

Calibrated pH meter

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of the chosen buffer solution in a sealed vial. The excess solid should be clearly visible.

-

Prepare samples in triplicate for each buffer condition (pH, temperature) to be tested.

-

-

Equilibration:

-

Place the vials in an incubator shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Separation of Undissolved Solid:

-

After incubation, remove the vials and allow any undissolved solid to settle.

-

Separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed to pellet the solid. Carefully collect the supernatant.

-

Filtration: Draw the supernatant into a syringe and pass it through a suitable syringe filter (e.g., 0.22 µm) into a clean vial. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

-

-

Quantification of Dissolved this compound:

-

Accurately dilute a known volume of the clear supernatant with the mobile phase or a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of urea in the diluted sample using a validated HPLC or LC-MS/MS method. A standard curve of known urea concentrations should be prepared for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated supernatant, taking into account the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, mol/L).

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. researchgate.net [researchgate.net]

- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Collection - Solubility of Urea Phosphate in Water + Phosphoric Acid from (277.00 to 354.50) K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 6. Urea - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. EP3201618A1 - Method for predicting the solubility of a buffer - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 506-89-8 | Benchchem [benchchem.com]

- 13. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. Page loading... [wap.guidechem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. scribd.com [scribd.com]

- 20. researchgate.net [researchgate.net]

- 21. echemi.com [echemi.com]

- 22. mdpi.com [mdpi.com]

The Chaotropic Activity of Urea Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urea hydrochloride, a salt of the well-known chaotropic agent urea, plays a significant role in various biochemical and pharmaceutical applications. Its ability to disrupt the non-covalent interactions that maintain the native conformation of macromolecules, particularly proteins, makes it a valuable tool in protein chemistry, drug formulation, and cellular studies. This technical guide provides a comprehensive overview of the chaotropic activity of this compound, detailing its mechanism of action, quantitative effects on protein stability, and the experimental protocols used for its characterization. Furthermore, this guide explores its implications in drug development and its influence on cellular pathways.

Introduction to Chaotropic Agents and this compound

Chaotropic agents are substances that disrupt the structure of water, thereby weakening the hydrophobic effect and interfering with the non-covalent forces that stabilize biological macromolecules like proteins and nucleic acids.[1] This disruption leads to the denaturation or unfolding of these molecules. Urea is a widely used chaotropic agent, and its salt form, this compound, is utilized in various laboratory and industrial settings. While the chaotropic effect is primarily attributed to the urea molecule, the hydrochloride component can influence the pH and solubility of the solution, which are critical parameters in many experimental and formulation contexts.

Mechanism of Chaotropic Activity

The denaturation of proteins by urea is a complex process involving both direct and indirect mechanisms.

-

Direct Interaction: Urea molecules can directly interact with the protein. They form hydrogen bonds with the polar residues and the peptide backbone of the protein.[2] This competition with intra-protein hydrogen bonds destabilizes the native structure.

-

Indirect Interaction (Solvent-Mediated): Urea disrupts the hydrogen-bonding network of water.[1] This alteration of the solvent environment reduces the hydrophobic effect, which is a major driving force for protein folding. The weakened hydrophobic effect makes it energetically more favorable for nonpolar amino acid residues, typically buried within the protein's core, to become exposed to the solvent, leading to unfolding.[3]

The combination of these direct and indirect effects leads to the progressive loss of the protein's secondary, tertiary, and quaternary structures, ultimately resulting in a denatured state.

Quantitative Analysis of Protein Denaturation

The chaotropic activity of this compound can be quantified by monitoring the extent of protein unfolding as a function of its concentration. Several biophysical techniques are employed for this purpose, with circular dichroism and fluorescence spectroscopy being the most common.

Data Presentation: Comparative Denaturation Parameters

The following table summarizes key quantitative data related to protein denaturation by urea, which serves as the primary chaotropic component of this compound. For comparison, data for guanidine hydrochloride (GdnHCl), another potent chaotropic agent, are also included.

| Parameter | Urea | Guanidine Hydrochloride (GdnHCl) | Protein/System | Reference |

| Typical Denaturation Concentration | 6 - 8 M | ~6 M | Globular Proteins | [4][5] |

| Midpoint of Denaturation ([Denaturant]1/2) | 3 M | 1.5 M | Human Placental Cystatin (HPC) | [5] |

| Midpoint of Denaturation ([Denaturant]1/2) | 7.4 M | ~3.5 M | Coiled-coil analog (20A) | [6][7] |

| Midpoint of Denaturation ([Denaturant]1/2) | 5.4 M | ~3.5 M | Coiled-coil analog (15A5R) | [6][7] |

| Midpoint of Denaturation ([Denaturant]1/2) | 3.2 M | ~3.5 M | Coiled-coil analog (10A10R) | [6][7] |

| Midpoint of Denaturation ([Denaturant]1/2) | 1.4 M | ~3.5 M | Coiled-coil analog (20R) | [6][7] |

| Free Energy of Unfolding (ΔGuH₂O) | ~11 kcal/mole | ~10.5 kcal/mole | Erythroid spectrin | [8] |

| Free Energy of Unfolding (ΔGuH₂O) | ~31 kcal/mole | ~30 kcal/mole | Non-erythroid spectrin | [8] |

| m-value (cal M-1 Å-2) | 0.14 ± 0.01 | 0.28 ± 0.03 | General Protein Unfolding | [9] |

Note: The chaotropic activity is primarily attributed to the urea component. The hydrochloride salt mainly influences pH and solubility.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data on the chaotropic activity of this compound.

Preparation of this compound Solutions

Freshly prepared urea solutions are recommended for all experiments to avoid the accumulation of cyanate, which can cause carbamylation of proteins.[10]

-

Weighing: Weigh the desired amount of high-purity solid this compound.

-

Dissolution: Dissolve the this compound in the appropriate buffer (e.g., Tris, HEPES, PBS) to a volume slightly less than the final desired volume. The dissolution of urea is endothermic, causing the solution to cool.[11]

-

Volume Adjustment: Once the this compound is completely dissolved, adjust the final volume with the buffer.

-

pH Adjustment: Measure and adjust the pH of the solution as required for the specific experiment.

-

Filtration: Filter the solution through a 0.22 µm filter to remove any particulate matter.

Circular Dichroism (CD) Spectroscopy for Monitoring Protein Unfolding

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins during denaturation.[12]

-

Sample Preparation: Prepare a series of protein samples with a constant protein concentration and varying concentrations of this compound (e.g., 0 M to 8 M).[12] Also, prepare corresponding blank solutions containing the same concentrations of this compound in the buffer.

-

Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Use a quartz cuvette with an appropriate path length (e.g., 1 mm for far-UV).

-

Data Acquisition: Record the far-UV CD spectrum (typically 190-250 nm) for each sample. The change in ellipticity at a specific wavelength (e.g., 222 nm for α-helical content) is often monitored.

-

Blank Subtraction: Subtract the spectrum of the corresponding blank from each protein sample spectrum.[12]

-

Data Analysis: Plot the mean residue ellipticity at the chosen wavelength as a function of the this compound concentration to generate a sigmoidal unfolding curve. This curve can be analyzed to determine the midpoint of denaturation ([Urea]1/2) and the free energy of unfolding (ΔG).

Fluorescence Spectroscopy for Monitoring Protein Unfolding

Intrinsic protein fluorescence, primarily from tryptophan residues, is sensitive to the local environment and can be used to monitor changes in the tertiary structure of a protein upon denaturation.[3]

-

Sample Preparation: Prepare a series of protein samples with a constant protein concentration and varying concentrations of this compound, similar to the CD protocol.

-

Instrument Setup: Use a fluorometer with the excitation wavelength set to excite tryptophan (typically around 295 nm to minimize absorbance by tyrosine).

-

Data Acquisition: Record the fluorescence emission spectrum (e.g., from 310 to 450 nm) for each sample.[13]

-

Data Analysis: The emission maximum of tryptophan fluorescence often red-shifts (shifts to a longer wavelength) as the protein unfolds and the tryptophan residues become more exposed to the polar solvent.[3] Plot the wavelength of maximum emission or the fluorescence intensity at a specific wavelength against the this compound concentration to generate a denaturation curve.

Visualizing the Chaotropic Effect

Diagrams can help visualize the complex processes and workflows involved in studying the chaotropic activity of this compound.

Caption: Mechanism of protein denaturation by this compound.

Caption: Workflow for studying protein unfolding.

Implications in Drug Development and Formulation

The chaotropic properties of this compound are highly relevant in the pharmaceutical industry.

-

Protein Solubilization: Urea is effective in solubilizing proteins, particularly from inclusion bodies, which are dense aggregates of misfolded protein often formed during recombinant protein expression in bacteria.[14] High concentrations of urea (e.g., 8 M) can unfold and solubilize these aggregates, which is a critical first step in protein purification and refolding processes.

-

Protein Stabilization and Formulation: Paradoxically, at low concentrations, urea can sometimes stabilize protein structures.[1][15] This effect is complex and protein-dependent. In drug formulation, understanding the impact of excipients like urea on the stability of protein-based therapeutics is crucial for ensuring their efficacy and shelf-life.

-

Drug Delivery: Urea has been investigated as an excipient in drug-coated balloon formulations to enhance the local delivery of drugs to blood vessels.[14]

Impact on Cellular Signaling Pathways

High concentrations of urea, such as those found in the renal medulla, impose significant cellular stress. Cells have developed specific mechanisms to counteract these effects.

-

Cellular Stress Response: Elevated urea levels can induce a cellular stress response. However, studies have shown that cells can adapt to high urea concentrations by activating distinct cellular pathways that are independent of the classic hypertonic stress response involving transcription factors like TonEBP and heat shock proteins like Hsp70.[16][17]

-

Enzyme Inhibition: Urea can act as a competitive or non-competitive inhibitor for certain enzymes.[18][19] This inhibition can have significant effects on metabolic pathways. For example, urease, an enzyme that hydrolyzes urea, is subject to product inhibition by ammonium ions generated from the reaction.[18]

-

Endothelial Cell Function: Pathological concentrations of urea have been shown to affect endothelial cells, potentially contributing to the cardiovascular complications seen in chronic kidney disease. Urea can decrease cell proliferation and induce changes associated with endothelial-to-mesenchymal transition (EndMT).[20]

Caption: Cellular effects of high urea concentrations.

Conclusion

This compound is a valuable chaotropic agent with significant applications in research and drug development. Its ability to denature proteins through a combination of direct and indirect mechanisms allows for the detailed study of protein folding and stability. Understanding the quantitative aspects of its chaotropic activity, facilitated by robust experimental protocols, is essential for its effective use. While its primary role is often as a denaturant, its influence on protein solubility, stability, and cellular pathways highlights its broader importance in biochemistry and pharmaceutical sciences. Further research into the specific effects of the hydrochloride counter-ion and the nuanced cellular responses to urea will continue to expand our understanding and application of this versatile compound.

References

- 1. researchgate.net [researchgate.net]